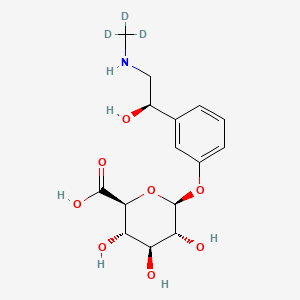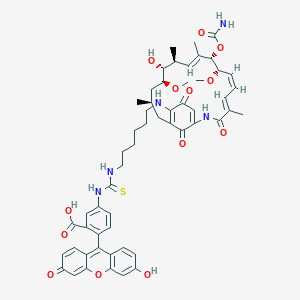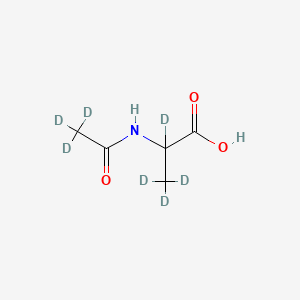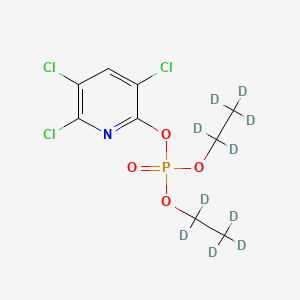
Ipatasertib-NH2 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipatasertib-NH2 (dihydrochloride) is a derivative of Ipatasertib, a selective inhibitor of the protein kinase Akt. Akt is a key component of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently activated in various human cancers . Ipatasertib-NH2 (dihydrochloride) is being investigated for its potential therapeutic applications in oncology, particularly in the treatment of solid tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ipatasertib-NH2 (dihydrochloride) involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of Ipatasertib-NH2 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production also adheres to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ipatasertib-NH2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Ipatasertib-NH2 (dihydrochloride) has several scientific research applications:
Chemistry: It is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway.
Biology: Researchers use it to investigate the role of Akt in cellular processes such as apoptosis and cell proliferation.
Medicine: It is being evaluated in clinical trials for its potential to treat various cancers, including breast cancer and prostate cancer.
Industry: The compound is used in the development of targeted cancer therapies.
Wirkmechanismus
Ipatasertib-NH2 (dihydrochloride) exerts its effects by inhibiting the activity of Akt. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells. The compound specifically targets the ATP-binding site of Akt, preventing its activation and subsequent downstream signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GDC-0068: Another Akt inhibitor with similar properties.
MK-2206: A non-ATP-competitive Akt inhibitor.
AZD5363: An ATP-competitive Akt inhibitor.
Uniqueness
Ipatasertib-NH2 (dihydrochloride) is unique due to its high selectivity for Akt and its ability to inhibit all three isoforms of the protein. This broad inhibition makes it a potent compound for targeting cancers with activated Akt signaling .
Eigenschaften
Molekularformel |
C21H28Cl3N5O2 |
|---|---|
Molekulargewicht |
488.8 g/mol |
IUPAC-Name |
(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C21H26ClN5O2.2ClH/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14;;/h2-5,12-13,16-17,28H,6-11,23H2,1H3;2*1H/t13-,16-,17-;;/m1../s1 |
InChI-Schlüssel |
JUPJLFOYULADQR-AXGUDRQCSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Kanonische SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)








